N-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide

Regiochemistry Benzothiazole Medicinal chemistry

Access the exact 5-yl benzothiazole regioisomer for SAR-avoid unreliable 2-yl interchange. N-(1,3-Benzothiazol-5-yl)-5-bromothiophene-2-carboxamide (CAS 942002-64-4) provides a brominated thiophene handle for cross-coupling derivatization. • 5-yl substitution ensures distinct pharmacophoric geometry vs. 2-yl analog CAS 313404-36-3 • Br handle enables Suzuki/Sonogashira/Buchwald-Hartwig coupling for rapid SAR expansion • PubChem-characterized: XLogP3=4.3, TPSA=98.5 Ų, MW=339.2 g/mol Supplied as research-grade screening compound with batch-specific CoA.

Molecular Formula C12H7BrN2OS2
Molecular Weight 339.23
CAS No. 942002-64-4
Cat. No. B2609081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-5-yl)-5-bromothiophene-2-carboxamide
CAS942002-64-4
Molecular FormulaC12H7BrN2OS2
Molecular Weight339.23
Structural Identifiers
SMILESC1=CC2=C(C=C1NC(=O)C3=CC=C(S3)Br)N=CS2
InChIInChI=1S/C12H7BrN2OS2/c13-11-4-3-10(18-11)12(16)15-7-1-2-9-8(5-7)14-6-17-9/h1-6H,(H,15,16)
InChIKeyQMLKLLWNNUFHFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,3-Benzothiazol-5-yl)-5-bromothiophene-2-carboxamide: Structural Identity and Compound Class


N-(1,3-Benzothiazol-5-yl)-5-bromothiophene-2-carboxamide (CAS 942002-64-4, molecular formula C₁₂H₇BrN₂OS₂, molecular weight 339.2 g/mol) is a synthetic small-molecule heterocyclic amide that belongs to the benzothiazole–thiophene carboxamide family [1]. It features a 1,3-benzothiazole core substituted at the 5-position with a carboxamide linker to a 5-bromothiophene ring. The compound is catalogued in PubChem (CID 16804003) and is primarily distributed as a research-grade screening compound for medicinal chemistry and chemical biology applications. Its physicochemical properties, including computed XLogP3 of 4.3, a topological polar surface area of 98.5 Ų, one hydrogen bond donor, and four hydrogen bond acceptors, position it as a moderately lipophilic scaffold with favorable drug-likeness characteristics [1].

Regioisomeric scaffold 5-yl benzothiazole core supports structure–activity relationship studies distinct from 2-yl analogs
Synthetic handle 5-bromothiophene enables palladium-catalyzed cross-coupling for library expansion
Computational benchmark Defined regioisomeric pair supports docking and free-energy perturbation validation

Key Differentiators Among Benzothiazole–Thiophene Carboxamide Analogs


Benzothiazole–thiophene carboxamides are a structurally diverse class in which seemingly minor modifications—regioisomerism, halogen identity, and additional substituents—can produce substantial shifts in biological target engagement, physicochemical properties, and synthetic tractability [1]. The 5-yl benzothiazole substitution pattern of the target compound (CAS 942002-64-4) differs fundamentally from the more common 2-yl regioisomers (e.g., CAS 313404-36-3) in terms of electronic distribution, hydrogen-bonding orientation, and steric accessibility at the amide linkage. Likewise, the 5-bromo substituent on the thiophene ring confers distinct reactivity and lipophilicity compared to the non-halogenated analog (CAS 941924-70-5) or the 2-methyl-substituted benzothiazole variant (CAS 391223-69-1). Generic interchange without experimental verification therefore risks loss of desired activity, altered selectivity profiles, or synthetic failure in downstream derivatization .

Regioisomerism

5-yl vs 2-yl substitution may shift amide orientation and target-binding geometry; direct interchange risks misleading SAR conclusions.

Halogen identity

Bromine atom influences lipophilicity and provides a cross-coupling entry; non-halogenated analogs lack this synthetic versatility.

C2-substitution

2-Methyl analog introduces steric bulk and potential metabolic liability; may not serve as a direct mechanistic replacement.

Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: 5-yl vs. 2-yl Benzothiazole Substitution

The target compound (CAS 942002-64-4) bears the carboxamide linker at the 5-position of the 1,3-benzothiazole ring, whereas the closest regioisomeric analog, N-(1,3-benzothiazol-2-yl)-5-bromothiophene-2-carboxamide (CAS 313404-36-3), is substituted at the 2-position [1]. This positional difference alters the electronic character of the amide nitrogen and the spatial orientation of the thiophene ring relative to the benzothiazole plane, which can affect binding-pocket complementarity in target proteins.

Regioisomeric shift
Head-to-head
5-yl
XLogP3 4.3
vs
2-yl
XLogP3 4.2
Regioisomer-specific target-binding context
Computed properties; binding orientation may differ beyond identical TPSA
Regiochemistry Benzothiazole Medicinal chemistry

Halogen-Dependent Lipophilicity and Reactivity

The presence of the bromine atom at the 5-position of the thiophene ring in CAS 942002-64-4 increases both molecular weight and computed lipophilicity relative to the non-halogenated analog N-(1,3-benzothiazol-5-yl)thiophene-2-carboxamide (CAS 941924-70-5) [1].

Lipophilicity & MW
Head-to-head
ΔXLogP3 +1.1 / ΔMW +78.9 g/mol
Lipophilicity and synthetic handle context
May support membrane permeability and cross-coupling diversification
Halogen effect Lipophilicity Cross-coupling

Effect of C2-Methyl Substitution on the Benzothiazole Ring

Within the 5-yl benzothiazole series, the target compound (CAS 942002-64-4) bears no substituent at the benzothiazole C2 position, whereas the analog 5-bromo-N-(2-methyl-1,3-benzothiazol-5-yl)thiophene-2-carboxamide (CAS 391223-69-1) carries a 2-methyl group [1]. This methyl substituent introduces steric bulk adjacent to the thiazole nitrogen and may affect amide bond conformation and metabolic liability.

C2 substituent
Class-level
No C2 substituent vs 2-methyl; steric bulk differs qualitatively
Steric and metabolic liability context
Unsubstituted scaffold may offer cleaner starting point for mechanistic studies
Methyl effect Steric hindrance Metabolic stability

Amide N–H Accessibility and Hydrogen-Bond Donor Topology

The hydrogen-bond donor capacity of the amide N–H is a key pharmacophoric feature of benzothiazole–thiophene carboxamides. In the target compound (5-yl series), the N–H is oriented away from the benzothiazole sulfur atom, whereas in the 2-yl series (e.g., CAS 313404-36-3) the N–H is in closer proximity to the thiazole sulfur, potentially engaging in intramolecular electrostatic interactions that reduce its availability for intermolecular target binding [1][2].

H-bond donor topology
Class-level
TPSA 98.5 Ų identical; spatial orientation differs qualitatively
Amide donor accessibility context
Cannot be predicted from computed descriptors alone; verify binding impact
Hydrogen bonding Molecular recognition Pharmacophore

Recommended Research and Industrial Application Scenarios


Medicinal Chemistry Lead Optimization and SAR Exploration

The 5-yl benzothiazole regioisomerism of CAS 942002-64-4, combined with its brominated thiophene handle, makes it an ideal core scaffold for systematic SAR studies in medicinal chemistry programs. The bromine atom serves as a versatile synthetic entry point for parallel derivatization via Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig cross-coupling reactions, enabling rapid exploration of chemical space at the thiophene 5-position. Compared to the 2-yl regioisomer (CAS 313404-36-3), the 5-yl scaffold may present a distinct pharmacophoric geometry for targets where amide orientation is critical [1].

Chemical Biology Probe Development and Affinity Labeling

The bromine atom at the thiophene 5-position provides not only a cross-coupling handle but also a potential photoaffinity labeling moiety or a heavy-atom tag for X-ray crystallographic phasing. This compound can be employed to generate probe molecules (e.g., biotinylated or fluorescent conjugates) for target identification and cellular localization studies. The absence of a C2 substituent on the benzothiazole ring ensures minimal steric interference when the compound engages biological targets, an advantage over the 2-methyl analog (CAS 391223-69-1) .

Computational Chemistry: Benchmarking Regioisomeric Effects

The well-defined regioisomeric pair (5-yl CAS 942002-64-4 vs. 2-yl CAS 313404-36-3) provides an excellent benchmarking set for computational methods aiming to predict the impact of regioisomerism on target binding, solubility, and metabolic stability. Researchers can use these compounds to validate docking scoring functions, free-energy perturbation (FEP) calculations, and machine learning models for bioactivity prediction across benzothiazole-containing chemical space [1].

Analytical Reference Standard for Method Development

Given its distinct molecular weight (339.2 g/mol), unique InChIKey (QMLKLLWNNUFHFP-UHFFFAOYSA-N), and well-characterized physicochemical profile from PubChem, CAS 942002-64-4 is suitable for use as an analytical reference standard in HPLC, LC–MS, and NMR method development for benzothiazole–thiophene carboxamide libraries. Its moderate lipophilicity (XLogP3 = 4.3) and distinct UV chromophore facilitate detection and quantification in complex matrices [1].

Application
Selection Property
Validation Focus
Medicinal chemistry SAR exploration
Regioisomer-specific 5-yl benzothiazole scaffold with bromine handle
Target-binding geometry and derivatization outcome
Chemical biology probe development
Bromine cross-coupling handle and unencumbered thiazole nitrogen
Probe attachment and target engagement without steric interference
Computational benchmarking of regioisomerism
Defined regioisomeric pair (5-yl vs 2-yl)
Docking scoring and free-energy prediction accuracy
Analytical reference standard
Distinct molecular identity and chromophore
HPLC/LC-MS method development and quantification
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